2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one
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Overview
Description
2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple hydroxyl groups and chroman structures, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves multi-step organic reactions. These steps often include the use of protecting groups to manage the reactivity of hydroxyl groups and the formation of chroman rings through cyclization reactions. Common reagents used in these synthetic routes include sodium borohydride for reductions and methanesulfonyl chloride for inversion reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to achieve efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols.
Scientific Research Applications
2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its chroman structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and formation during the Maillard reaction.
(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate: A lipopolysaccharide with multiple hydroxyl groups.
Uniqueness
What sets 2-(3-((2R,3S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl)-4-hydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one apart is its combination of multiple hydroxyl groups and chroman structures, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C30H20O10 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2-[3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)30-26(29(38)28-21(36)9-17(33)11-25(28)40-30)18-7-14(3-6-19(18)34)23-12-22(37)27-20(35)8-16(32)10-24(27)39-23/h1-12,26,30-36H/t26-,30+/m1/s1 |
InChI Key |
FJQKFQHINZIKPQ-VIZCGCQYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O |
Origin of Product |
United States |
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